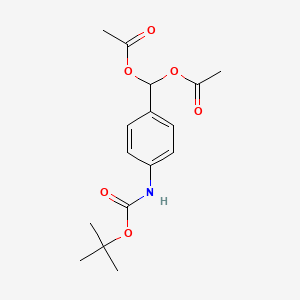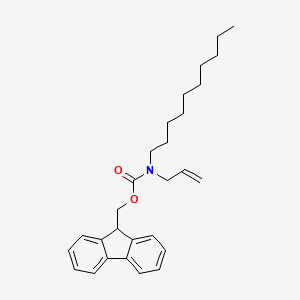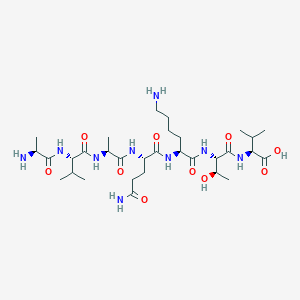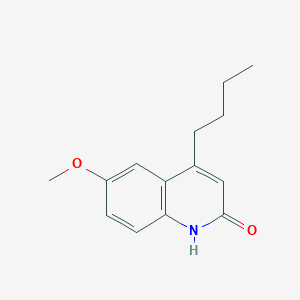![molecular formula C15H18N4 B12592031 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine CAS No. 642474-00-8](/img/structure/B12592031.png)
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Metil-1H-imidazo[4,5-c]quinolin-1-il)butan-1-amina es un compuesto que pertenece a la clase de las imidazoquinolinas. Las imidazoquinolinas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4-(2-Metil-1H-imidazo[4,5-c]quinolin-1-il)butan-1-amina típicamente implica la construcción del núcleo de imidazoquinolina seguida de la introducción de la cadena lateral butan-1-amina. Un método común implica la ciclización de precursores apropiados en condiciones ácidas o básicas para formar el anillo de imidazoquinolina. Los pasos de funcionalización posteriores introducen el grupo metilo en la posición 2 y la cadena lateral butan-1-amina en la posición 4.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores avanzados se pueden emplear para mejorar la eficiencia del proceso de producción. La elección de solventes, temperatura y tiempo de reacción son factores críticos que influyen en el rendimiento general y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-Metil-1H-imidazo[4,5-c]quinolin-1-il)butan-1-amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Solventes halogenados y nucleófilos o electrófilos apropiados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede conducir a la formación de derivados de amina.
Aplicaciones Científicas De Investigación
4-(2-Metil-1H-imidazo[4,5-c]quinolin-1-il)butan-1-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como modulador de vías biológicas.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Metil-1H-imidazo[4,5-c]quinolin-1-il)butan-1-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad e influyendo en diversas vías biológicas. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1-Bencil-2-butil-1H-imidazo[4,5-c]quinolin-4-amina
- 1-(4-(Aminometil)bencil)-2-butil-1H-imidazo[4,5-c]quinolin-4-amina
Unicidad
4-(2-Metil-1H-imidazo[4,5-c]quinolin-1-il)butan-1-amina es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
642474-00-8 |
|---|---|
Fórmula molecular |
C15H18N4 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
4-(2-methylimidazo[4,5-c]quinolin-1-yl)butan-1-amine |
InChI |
InChI=1S/C15H18N4/c1-11-18-14-10-17-13-7-3-2-6-12(13)15(14)19(11)9-5-4-8-16/h2-3,6-7,10H,4-5,8-9,16H2,1H3 |
Clave InChI |
QYHNESIRLNUFGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)





propanedinitrile](/img/structure/B12592023.png)

